![molecular formula C14H17N7O B2445125 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 1797283-39-6](/img/structure/B2445125.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclopropyl)methanone
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Overview
Description
Scientific Research Applications
- Studies have explored the anticancer properties of derivatives based on this scaffold . The compound’s unique structure may interact with cancer cell receptors, potentially inhibiting tumor growth.
- Researchers have synthesized derivatives of this compound and evaluated their antifungal activity against Cryptococcus and Candida species . These findings suggest potential applications in combating fungal infections.
- The triazolothiadiazine scaffold has been associated with antioxidant activity . Exploring the compound’s ability to scavenge free radicals and protect against oxidative stress is crucial.
- Various enzyme inhibitors have been investigated, including carbonic anhydrase inhibitors, cholinesterase inhibitors, and alkaline phosphatase inhibitors . These enzymes play critical roles in physiological processes.
Anticancer Activity
Antimicrobial Effects
Antioxidant Potential
Enzyme Inhibition
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against cancer cell lines
Mode of Action
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may interact with its targets in a way that disrupts their normal function, leading to cell death.
Biochemical Pathways
These pathways involve a series of reactions that lead to the activation of caspases, enzymes that play a crucial role in dismantling the cell .
Result of Action
Similar compounds have been reported to exhibit cytotoxic effects against cancer cell lines . This suggests that this compound may also have cytotoxic effects, leading to the death of cancer cells.
properties
IUPAC Name |
cyclopropyl-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c22-14(11-1-2-11)20-7-5-19(6-8-20)12-3-4-13(18-17-12)21-10-15-9-16-21/h3-4,9-11H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNNFFKKLOULBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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